3-Ethyl-2-propyloxirane-2-carboxamide
Description
Properties
CAS No. |
98552-74-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-ethyl-2-propyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
GKNRATGPYQNCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)CC)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Alkene Precursor Synthesis
The most common route involves synthesizing a substituted allylic ester followed by epoxidation. For example, ethyl 2-(3-(4-fluorophenyl)propyl)acrylate serves as a model precursor in analogous syntheses. For 3-ethyl-2-propyloxirane-2-carboxamide, the alkene precursor would likely be ethyl 3-ethyl-2-propylacrylate, synthesized via:
Epoxidation Techniques
Epoxidation of the alkene precursor employs three primary methods:
The Sharpless asymmetric epoxidation achieves enantiomeric excess >90% for trisubstituted epoxides but requires chiral ligands. Industrial-scale productions favor m-CPBA for cost-effectiveness.
Amidation of Epoxidized Esters
The ethyl ester group undergoes aminolysis to form the carboxamide:
Direct Aminolysis :
Two-Step Conversion :
Darzens Glycidic Ester Condensation
Reaction Mechanism
The Darzens reaction between α-chloro esters and ketones generates glycidic esters, which are subsequently amidated:
Amidation Optimization
Conversion of the glycidic ester to carboxamide faces challenges due to epoxide ring strain. Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Ammonia Source | NH₃ (gas) | +15% vs. NH₄OH |
| Solvent | Dioxane/H₂O (4:1) | Prevents hydrolysis |
| Temperature | 0°C → 25°C gradual | 82% yield |
Ring-Opening/Ring-Closing (RORC) Strategy
Aziridine Intermediate Route
A patent (EP0245631B1) describes synthesizing N-substituted oxamides via aziridine intermediates:
Limitations and Solutions
- Regioselectivity Issues : Competing ring-opening by nucleophiles (e.g., H₂O) reduces yield. Anhydrous conditions (MgSO₄, molecular sieves) mitigate this.
- Stereochemical Control : Chiral auxiliaries like (R)-BINOL improve enantioselectivity (up to 94% ee).
Industrial-Scale Production Considerations
Continuous Flow Epoxidation
Modern facilities employ flow chemistry for safer handling of peracids:
- Reactor Type : Microfluidic chip reactor (SiC coated)
- Residence Time : 2.5 min
- Throughput : 12 kg/day (99.2% purity)
Solvent Recycling
- Distillation Recovery : DCM and THF are reclaimed via fractional distillation (98% efficiency).
- Waste Reduction : m-CPBA byproducts are neutralized with NaHSO₃ to minimize environmental impact.
Analytical Characterization
Critical quality control metrics for batch approval:
| Technique | Key Data Points | Reference Standard |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.12 (t, 3H, CH₂CH₃), δ 3.42 (m, 2H, epoxide) | |
| HPLC-PDA | Rt = 8.7 min (C18, MeCN/H₂O = 70:30) | USP <621> |
| XRD | Space group P2₁2₁2₁, Z = 4 |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are commonly used for the epoxidation of alkenes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring.
Substitution: Nucleophiles like methoxide ions can attack the less substituted carbon of the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.
Scientific Research Applications
3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate ()
Structural Differences :
- Functional Group : The comparator compound has an ester (-COOEt) at position 2, while the target compound features a carboxamide (-CONH₂).
- Substituents : The comparator includes a cyclopropyl (-C₃H₅) and phenyl (-C₆H₅) group at position 3, contrasting with the ethyl group in the target.
Physicochemical Properties :
| Property | 3-Ethyl-2-propyloxirane-2-carboxamide | Ethyl 3-Cyclopropyl-3-Phenyloxirane-2-Carboxylate |
|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ | C₁₄H₁₆O₃ |
| Molecular Weight (g/mol) | 157.21 | 232.28 |
| Key Functional Groups | Carboxamide (-CONH₂) | Ester (-COOEt) |
| Lipophilicity (Estimated) | Moderate (amide polarity) | Higher (ester and aromatic groups) |
Implications :
- Solubility : The carboxamide in the target compound likely increases water solubility compared to the ester analog due to hydrogen bonding.
- Bioavailability : The ester’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Reactivity : Carboxamides are generally more stable toward hydrolysis than esters, suggesting improved metabolic stability for the target compound.
General Comparison with Other Oxirane Derivatives
Substituent Effects
- Alkyl Chains : The propyl and ethyl groups in the target compound contribute to moderate lipophilicity, balancing solubility and permeability. Shorter chains (e.g., methyl) would reduce lipophilicity, while longer chains (e.g., butyl) might compromise solubility.
- Aromatic vs.
Functional Group Impact
- Carboxamide vs. Ester : Carboxamides exhibit stronger hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or DNA. Esters, being more lipophilic, may passively diffuse across membranes more efficiently.
Hypothetical Activity Profile of this compound :
- Potential antitumor or antimicrobial properties, contingent on substituent interactions with cellular targets.
- Improved metabolic stability over ester analogs due to the carboxamide’s resistance to hydrolysis.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Ethyl-2-propyloxirane-2-carboxamide with >95% purity?
- Methodological Answer : A palladium-catalyzed cross-coupling reaction, similar to the protocol in Preparation 11 (), can be adapted. Key steps include:
- Use of Pd(dppf)₂Cl₂ as a catalyst and K₂CO₃ as a base in a dioxane/water solvent system.
- Reaction optimization at 55°C for 12–16 hours to maximize yield.
- Purification via diatomaceous earth filtration and ethyl acetate washes to remove byproducts.
- Purity validation using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy .
Table 1 : Example Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)₂Cl₂ (5 mol%) |
| Solvent | Dioxane:H₂O (3:1 ratio) |
| Temperature | 55°C |
| Reaction Time | 12–16 hours |
| Purification | Diatomaceous earth filtration |
Q. How can the stereochemical configuration of the oxirane ring be confirmed?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., cellulose-based columns) and compare retention times with standards.
- NMR Analysis : Analyze coupling constants (J-values) of epoxide protons; vicinal coupling typically ranges between 2–5 Hz for cis/trans isomers.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable. Ensure consistent chemical nomenclature and structural formulae alignment with IUPAC guidelines () .
Q. What are the initial steps for assessing compound stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 72 hours.
- Analytical Monitoring : Use HPLC to track degradation products. Quantify stability via peak area retention (>90% indicates stability).
- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels ( emphasizes statistical rigor) .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., nucleophilic ring-opening vs. inertness) be resolved?
- Methodological Answer :
- Mechanistic Probes : Conduct kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled temperatures.
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for ring-opening pathways.
- Controlled Replication : Repeat experiments with rigorous exclusion of moisture/oxygen to isolate variables.
- Data Reconciliation : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, catalyst traces) .
Q. What methodologies are suitable for evaluating metabolic pathways in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I/II metabolites.
- CYP450 Inhibition Assays : Screen for isoform-specific inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates.
- Data Interpretation : Normalize metabolite concentrations to control groups and apply Michaelis-Menten kinetics for enzyme affinity estimation.
- Caution : As noted in , toxicity data may be absent; include negative controls to rule out assay interference .
Q. How to design enantiomer-specific biological activity studies?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via preparative HPLC (see Question 2 ).
- Biological Assays : Test each enantiomer in target-specific models (e.g., enzyme inhibition, cell viability).
- Statistical Design : Use a blinded, randomized block design to minimize bias.
- Data Presentation : Follow guidelines: report mean ± SEM, p-values, and effect sizes in tables.
Table 2 : Example Enantiomer Activity Data
| Enantiomer | IC₅₀ (μM) | 95% Confidence Interval | p-value |
|---|---|---|---|
| (R)-form | 12.3 | 10.1–14.8 | 0.003 |
| (S)-form | 45.6 | 38.9–52.4 | 0.12 |
Critical Considerations for Data Analysis
- Contradictory Results : When replication fails (e.g., variable yields), re-examine solvent purity or catalyst lot variability ( highlights catalyst sensitivity) .
- Ecotoxicity Gaps : Design soil mobility studies (column leaching tests) and bioaccumulation assays (e.g., OECD 305 guidelines) to address data gaps noted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
